molecular formula C18H14O4 B14488695 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid CAS No. 64382-75-8

2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid

Cat. No.: B14488695
CAS No.: 64382-75-8
M. Wt: 294.3 g/mol
InChI Key: LQRXJEKTRGULAB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid is an organic compound that features a cyclopentene ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can yield a diol .

Scientific Research Applications

2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid apart is its specific combination of functional groups and the resulting chemical properties. This makes it particularly useful in certain synthetic and research applications .

Properties

CAS No.

64382-75-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H14O4/c19-15-11-14(12-7-3-1-4-8-12)18(22,16(15)17(20)21)13-9-5-2-6-10-13/h1-11,16,22H,(H,20,21)

InChI Key

LQRXJEKTRGULAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(C2(C3=CC=CC=C3)O)C(=O)O

Origin of Product

United States

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